molecular formula C12H11NO3 B8649892 3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione CAS No. 66504-57-2

3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione

Cat. No. B8649892
M. Wt: 217.22 g/mol
InChI Key: DBZVFURVMWKTSK-UHFFFAOYSA-N
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Patent
US04435419

Procedure details

A 92.3 g. portion of m-anisidine is dissolved in 225 ml. of concentrated hydrochloric acid, 150 ml. of water and 150 g. of ice and cooled to 0° C. This mixture is diazotized carefully with vigorous stirring at 0°-5° C. with 52.5 g. of sodium nitrite in 120 ml. of water. This mixture is then added to 83.25 g. of N-methylmaleimide in 225 ml. of acetone at 0° C. The pH is adjusted to 3.0 and 25.5 g. of cuprous chloride dihydrate is added in one portion followed by 200 ml. of acetone, with stirring. Evaporation of the acetone and decantation of the aqueous layer leaves a black residue which is boiled with one liter of benzene, dried over magnesium sulfate and filtered through a Buchner funnel containing 50 g. of activated magnesium silicate. The residue is boiled with one liter of benzene and filtered through activated magnesium silicate. The dark filtrate is evaporated under reduced pressure and then heated for 10 minutes with 100 ml. of 2,6-lutidine to insure dehydrochlorination. This solution is combined with 500 ml. of water and 400 ml. of pyridine and filtered. The crystalline cake is pressed free of dark oil and then boiled with 500 ml. of 90% ethanol. This is cooled and filtered giving 2-(m-methoxyphenyl)-N-methylmaleimide as orange crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5](N)[CH:4]=1.Cl.N([O-])=O.[Na+].[CH3:15][N:16]1[C:20](=[O:21])[CH:19]=[CH:18][C:17]1=[O:22]>C1C=CC=CC=1.CC(C)=O.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:18]2[C:17]([N:16]([CH3:15])[C:20](=[O:21])[CH:19]=2)=[O:22])[CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C=CC1=O)=O
Step Six
Name
cuprous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 0°-5° C. with 52.5 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixture is then added to 83.25 g
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
Evaporation of the acetone and decantation of the aqueous layer
CUSTOM
Type
CUSTOM
Details
leaves a black residue which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
ADDITION
Type
ADDITION
Details
containing 50 g
FILTRATION
Type
FILTRATION
Details
filtered through activated magnesium silicate
CUSTOM
Type
CUSTOM
Details
The dark filtrate is evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated for 10 minutes with 100 ml
Duration
10 min
FILTRATION
Type
FILTRATION
Details
of pyridine and filtered
TEMPERATURE
Type
TEMPERATURE
Details
This is cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C(=O)N(C(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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